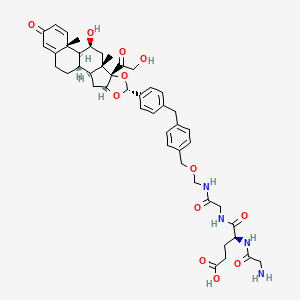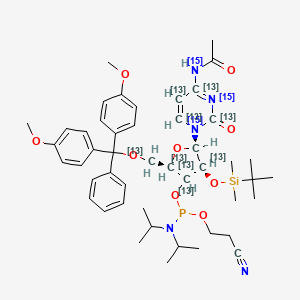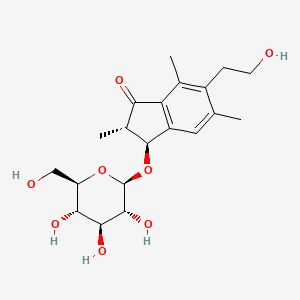
KIO-301 (chloride) (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
KIO-301 (chloride) (hydrochloride) is an azobenzene photoswitch compound that can block voltage-gated ion channels, including hyperpolarization-activated cyclic nucleotide-gated channels and voltage-gated potassium channels during exposure to visible light . This compound is being developed as a potential treatment for retinal diseases, such as retinitis pigmentosa, by providing light-sensing capabilities to retinal ganglion cells .
Métodos De Preparación
The preparation of KIO-301 (chloride) (hydrochloride) involves the synthesis of azobenzene derivatives. The synthetic route typically includes the diazotization of aniline derivatives followed by coupling with phenol or aniline derivatives to form azobenzene . The reaction conditions often involve acidic or basic environments to facilitate the diazotization and coupling reactions. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Análisis De Reacciones Químicas
KIO-301 (chloride) (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the azobenzene moiety to hydrazobenzene derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the azobenzene ring are replaced by other groups
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
KIO-301 (chloride) (hydrochloride) has several scientific research applications:
Mecanismo De Acción
KIO-301 (chloride) (hydrochloride) exerts its effects by blocking voltage-gated ion channels, including hyperpolarization-activated cyclic nucleotide-gated channels and voltage-gated potassium channels, during exposure to visible light . The compound acts as a molecular photoswitch, changing its conformation upon light exposure, which allows it to interact with and block these ion channels. This mechanism enables the compound to modulate ion channel activity in a light-dependent manner, providing therapeutic benefits in conditions like retinitis pigmentosa .
Comparación Con Compuestos Similares
KIO-301 (chloride) (hydrochloride) is unique due to its photoswitchable properties and ability to block specific ion channels under light exposure. Similar compounds include other azobenzene derivatives and photoswitchable ion channel blockers. KIO-301 stands out for its specific application in retinal disease treatment and its ability to confer light-sensing capabilities to retinal ganglion cells .
Similar compounds include:
Azobenzene: A basic photoswitchable compound used in various applications.
Hydrazobenzene: A reduction product of azobenzene with different chemical properties.
Other azobenzene derivatives: Compounds with similar photoswitchable properties but different functional groups and applications.
Propiedades
Fórmula molecular |
C29H39Cl2N5O |
|---|---|
Peso molecular |
544.6 g/mol |
Nombre IUPAC |
[2-[4-[[4-[benzyl(ethyl)amino]phenyl]diazenyl]anilino]-2-oxoethyl]-triethylazanium;chloride;hydrochloride |
InChI |
InChI=1S/C29H37N5O.2ClH/c1-5-33(22-24-12-10-9-11-13-24)28-20-18-27(19-21-28)32-31-26-16-14-25(15-17-26)30-29(35)23-34(6-2,7-3)8-4;;/h9-21H,5-8,22-23H2,1-4H3;2*1H |
Clave InChI |
FVSAVJQVBHJBGV-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)NC(=O)C[N+](CC)(CC)CC.Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[2-(3-amino-1H-indazol-4-yl)ethynyl]-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B12386394.png)

![3-amino-6-chloro-N-[[5-[2-[2-(dimethylphosphorylmethoxy)ethylamino]-2-oxoethoxy]-1,3-diethylbenzimidazol-1-ium-2-yl]methyl]pyrazine-2-carboxamide;dihydrogen phosphate](/img/structure/B12386402.png)







